molecular formula C8H16N2O3 B112474 l-Alanyl-l-valine CAS No. 3303-45-5

l-Alanyl-l-valine

Cat. No.: B112474
CAS No.: 3303-45-5
M. Wt: 188.22 g/mol
InChI Key: LIWMQSWFLXEGMA-WDSKDSINSA-N
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Description

l-Alanyl-l-valine: is a dipeptide composed of the amino acids l-alanine and l-valine It is a small molecule that plays a significant role in various biochemical processes

Mechanism of Action

Target of Action

It’s known that the dipeptide molecules of l-alanyl-l-valine can interact with organic compounds and water . The strong effect of the amino acid sequence in this compound on their sorption properties toward these compounds has been observed .

Mode of Action

This compound interacts with its targets through the formation of a parallel β-sheet via hydrogen bonds . This interaction leads to changes in the morphology of dipeptide films . The strong effect of the amino acid sequence in this compound on their sorption properties toward organic compounds and water has been found .

Biochemical Pathways

It’s known that this compound has a strong effect on the sorption properties of organic compounds and water . This suggests that it may influence various biochemical pathways related to these compounds.

Pharmacokinetics

The thermal stability of the inclusion compounds of this compound has been found to be high , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the change in the morphology of dipeptide films . This is due to the formation of a parallel β-sheet through hydrogen bonds . The this compound dipeptide molecules assemble to form this structure, while the l-alanine molecules fill the large channels located in the interlayer space .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the thermal stability of the inclusion compounds of this compound is high . This suggests that it can maintain its structure and function in various environments. Additionally, this compound has been found to have a strong sorption capacity for organic compounds and water , indicating that its action, efficacy, and stability may be influenced by the presence of these compounds in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: l-Alanyl-l-valine can be synthesized through a peptide coupling reaction between l-alanine and l-valine. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.

Chemical Reactions Analysis

Types of Reactions: l-Alanyl-l-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups within the dipeptide, potentially altering its properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity or stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

l-Alanyl-l-valine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and stability.

    Biology: The dipeptide is investigated for its role in protein synthesis and degradation pathways.

    Medicine: this compound is explored for its potential therapeutic effects, including its ability to modulate immune responses and act as a bioactive peptide.

    Industry: It is utilized in the development of functional foods and nutraceuticals due to its beneficial properties.

Comparison with Similar Compounds

    l-Valyl-l-alanine: Another dipeptide with similar structural properties but different amino acid sequence.

    l-Alanyl-l-alanine: A dipeptide composed of two l-alanine molecules, differing in its amino acid composition.

Uniqueness: l-Alanyl-l-valine is unique due to its specific combination of l-alanine and l-valine, which imparts distinct structural and functional properties. Its ability to form stable clathrates and its selective interaction with organic vapors highlight its unique characteristics compared to other dipeptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWMQSWFLXEGMA-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316215
Record name L-Alanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3303-45-5
Record name L-Alanyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3303-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-L-Alanyl-L-valine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanyl-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Alanylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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